molecular formula C15H8FNO4 B070634 2-(2-Fluorophenyl)-3-nitrochromen-4-one CAS No. 187585-44-0

2-(2-Fluorophenyl)-3-nitrochromen-4-one

Cat. No. B070634
M. Wt: 285.23 g/mol
InChI Key: VYAHDXZZNWHVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorophenyl)-3-nitrochromen-4-one is an organic compound that belongs to the class of nitrochromenes. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Mechanism Of Action

The mechanism of action of 2-(2-Fluorophenyl)-3-nitrochromen-4-one varies depending on its application. In cancer cells, it has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In antiviral activity, it inhibits viral replication by interfering with the viral DNA or RNA synthesis. In biochemistry, it acts as a fluorescent probe by binding to specific amino acid residues in proteins and emitting fluorescence upon excitation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(2-Fluorophenyl)-3-nitrochromen-4-one depend on its concentration and the specific application. In cancer cells, it induces apoptosis and inhibits cell proliferation. In antiviral activity, it inhibits viral replication. In biochemistry, it acts as a fluorescent probe for studying protein-protein interactions.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(2-Fluorophenyl)-3-nitrochromen-4-one in lab experiments include its high quantum yield, good thermal stability, and potential applications in various fields of research. However, the limitations include its low solubility in water and the need for specialized equipment for its synthesis and purification.

Future Directions

There are several future directions for the research on 2-(2-Fluorophenyl)-3-nitrochromen-4-one. In medicinal chemistry, further studies can be conducted to investigate its potential as a treatment for various types of cancer and viral infections. In biochemistry, it can be used for studying protein-protein interactions in more detail. In materials science, it can be investigated for its potential use in OLEDs and other optoelectronic devices. Additionally, further studies can be conducted to improve its solubility and develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 2-(2-Fluorophenyl)-3-nitrochromen-4-one involves the reaction of 2-fluorobenzaldehyde and 3-nitroacetophenone in the presence of a base and a catalyst. The reaction proceeds through an aldol condensation reaction, followed by cyclization to form the chromenone ring. The yield of the reaction is typically around 60-70%, and the purity of the final product can be achieved through recrystallization.

Scientific Research Applications

2-(2-Fluorophenyl)-3-nitrochromen-4-one has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antibacterial properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has shown promising activity against viruses such as influenza and herpes simplex virus. In biochemistry, this compound has been used as a fluorescent probe for studying protein-protein interactions. In materials science, it has been investigated for its potential use in organic light-emitting diodes (OLEDs) due to its high quantum yield and good thermal stability.

properties

CAS RN

187585-44-0

Product Name

2-(2-Fluorophenyl)-3-nitrochromen-4-one

Molecular Formula

C15H8FNO4

Molecular Weight

285.23 g/mol

IUPAC Name

2-(2-fluorophenyl)-3-nitrochromen-4-one

InChI

InChI=1S/C15H8FNO4/c16-11-7-3-1-5-9(11)15-13(17(19)20)14(18)10-6-2-4-8-12(10)21-15/h1-8H

InChI Key

VYAHDXZZNWHVPM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3F)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3F)[N+](=O)[O-]

synonyms

4H-1-Benzopyran-4-one,2-(2-fluorophenyl)-3-nitro-(9CI)

Origin of Product

United States

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